molecular formula C15H24N4O B2650235 5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 881449-07-6

5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B2650235
CAS No.: 881449-07-6
M. Wt: 276.384
InChI Key: BSHDWCZKSZKATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzo[d]imidazol-2-one derivative featuring a dimethylaminopropylaminomethyl substituent at the 5-position and methyl groups at the 1- and 3-positions. It is structurally characterized by a bicyclic aromatic core fused with an imidazolone ring, modified with tertiary amine side chains.

Properties

IUPAC Name

5-[[3-(dimethylamino)propylamino]methyl]-1,3-dimethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-17(2)9-5-8-16-11-12-6-7-13-14(10-12)19(4)15(20)18(13)3/h6-7,10,16H,5,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHDWCZKSZKATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCCN(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the reaction of 1,3-dimethyl-2-imidazolidinone with 3-(dimethylamino)propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for monitoring and controlling reaction parameters ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzo[d]imidazol-2-one Derivatives

The benzo[d]imidazol-2-one scaffold is highly versatile, with modifications at the 1-, 3-, and 5-positions significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Compound Name / Structure Substituents Molecular Weight (g/mol) Key Features Biological Activity / Application Reference
Target Compound :
5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
1,3-dimethyl; 5-((dimethylaminopropyl)aminomethyl) 307.4 (calc.) Tertiary amine side chain enhances solubility and potential CNS penetration. Not reported; inferred neuroactivity based on structural analogs.
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives 5-hydrosulfonyl; variable substitutions ~250–350 Sulfonyl groups improve metabolic stability; antitumor activity via kinase inhibition. Antitumor agents (in vitro cytotoxicity).
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) 4-oxadiazole; chlorophenethyl 355.8 Oxadiazole enhances π-π stacking; TRPA1/TRPV1 antagonism. Dual TRPA1/TRPV1 antagonists for pain/inflammation.
1-(1-(2-(4-(3-(4-((7-(Benzyl(methyl)amino)heptyl)oxy)phenyl)acryloyl)phenoxy)ethyl)-piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (9) Extended acryloyl-phenoxy-piperidine side chain ~650 (calc.) Multifunctional design with cholinesterase inhibition and antioxidant activity. Alzheimer’s disease (multitarget agents).
5-(2-Aminoethylamino)-6-nitro-1,3-dihydrobenzimidazol-2-one 5-(aminoethylamino); 6-nitro 279.3 Nitro group confers redox activity; potential antimicrobial use. Not reported; similar nitroimidazoles are antiparasitic.

Substituent Effects on Activity

  • Tertiary Amine Side Chains (e.g., dimethylaminopropyl): Enhance solubility and blood-brain barrier penetration, as seen in CNS-targeting agents .
  • Sulfonyl/Oxadiazole Groups : Improve binding affinity to enzymatic pockets (e.g., kinases, TRP channels) via hydrogen bonding and hydrophobic interactions .
  • Bulkier Substituents (e.g., piperidine-acryloyl): Enable multitarget engagement (e.g., cholinesterase inhibition and antioxidant effects) but may reduce bioavailability .

Biological Activity

The compound 5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a benzimidazole derivative that has garnered attention for its potential pharmacological activities. Benzimidazole derivatives are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H24N4O
  • IUPAC Name : this compound

The structure of the compound includes a benzimidazole core, which is crucial for its biological activity. The presence of the dimethylaminopropyl group enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have shown that benzimidazole derivatives exhibit significant anticancer properties. A notable study evaluated the in vitro activity of various synthesized derivatives against human cancer cell lines. The results indicated that compounds similar to the one demonstrated potent antitumor activity with IC50 values ranging from 0.45 to 5.08 μM, outperforming established drugs like Sunitinib in selectivity and potency against specific cancer cell lines .

Antimicrobial Properties

Benzimidazole derivatives are recognized for their antimicrobial efficacy. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria. Research has indicated that certain benzimidazole analogues possess broad-spectrum antimicrobial effects, making them candidates for further development in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have also been documented. Compounds within this class have been shown to inhibit inflammatory mediators, suggesting that the compound may contribute to reduced inflammation in various pathological conditions .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzimidazole derivatives:

  • Synthesis and Evaluation : A study synthesized novel indolin-2-one derivatives based on the structural features of known anticancer agents. The synthesized compounds exhibited potent antitumor activity against multiple cancer cell lines and showed selectivity towards vascular endothelial growth factor (VEGF)-stimulated human umbilical vein endothelial cells (HUVECs) .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific structural modifications on the biological activity of benzimidazole derivatives. Variations in substituents can significantly influence their potency and selectivity against various biological targets .

Data Tables

Biological Activity IC50 Values (μM) Reference
Antitumor Activity0.45 - 5.08
Antimicrobial ActivityModerate to High
Anti-inflammatoryN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.